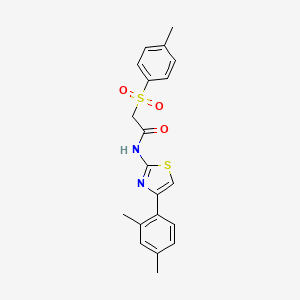![molecular formula C17H12ClN5S B2744851 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-14-5](/img/structure/B2744851.png)
3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole compounds, including “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine”, involves various methods . One common method involves the cyclisation of bis-triazolyl alkanes with various amino acids . Another method involves the reaction of 1,ω-bis ( (acetylphenoxy)acetamide)alkanes with NBS to produce novel bis (2-bromoacetyl)phenoxy)acetamides .Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” consists of a triazole ring fused with a pyridazine ring . The triazole ring contains two carbon and three nitrogen atoms .Scientific Research Applications
Synthesis and Structural Characterization
Research on pyridazine and triazolo-pyridazine derivatives has demonstrated their considerable biological properties such as anti-tumor and anti-inflammatory activity. A study on the synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives revealed the crystallization, molecular packing, and interaction energies of these compounds. Theoretical and experimental studies were used to understand their physical and chemical properties, suggesting the potential for further application development in various scientific domains (Sallam et al., 2021).
Biological Studies
Compounds with the triazolopyridazine structure have shown significant pharmaceutical importance. Another study focused on the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of a specific 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, aiming to bridge the gap between theoretical predictions and experimental outcomes. This compound exhibited interesting intermolecular interactions and potential for further exploration in medicinal chemistry (Sallam et al., 2021).
Antimicrobial and Antitumor Activity
Triazolopyridazine derivatives have also been explored for their antimicrobial and antitumor activities. The synthesis and evaluation of new thienopyrimidine derivatives demonstrated pronounced antimicrobial activity, indicating the potential of these compounds as therapeutic agents. Similarly, the development of triazolopyridazine-6-yl-substituted piperazines evaluated for anti-diabetic properties through DPP-4 inhibition mechanism and insulinotropic activities revealed significant findings. These compounds showed strong inhibition potential and antioxidant activity, suggesting their use as effective anti-diabetic drugs (Bindu et al., 2019).
Future Directions
The future directions for “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” could involve further exploration of its potential biological activities. For instance, some triazole derivatives have shown promising anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . Therefore, “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” could be studied for similar potential activities.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSIRPSSOKHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

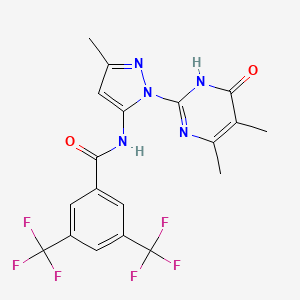
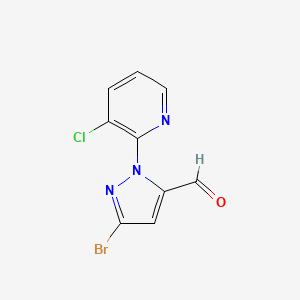
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)
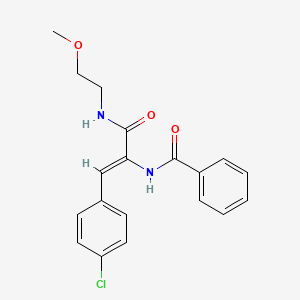
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
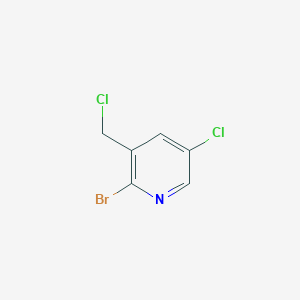
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
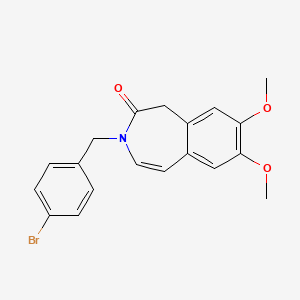
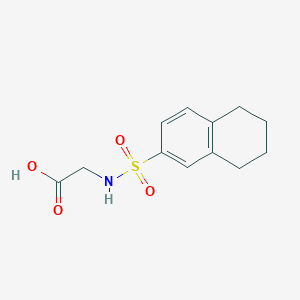
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
